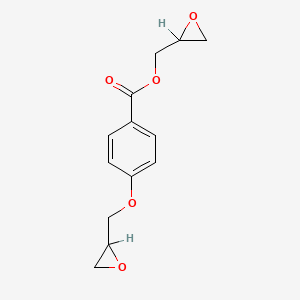
Oxiranylmethyl alpha-oxiranyl-p-anisate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxiranylmethyl alpha-oxiranyl-p-anisate is a chemical compound with the molecular formula C13H14O5 It is known for its unique structure, which includes two oxirane (epoxide) groups attached to a benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxiranylmethyl alpha-oxiranyl-p-anisate typically involves the reaction of 4-hydroxybenzoic acid with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate glycidyl ether, which then undergoes further reaction to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
Oxiranylmethyl alpha-oxiranyl-p-anisate undergoes various chemical reactions, including:
Oxidation: The epoxide groups can be oxidized to form diols.
Reduction: Reduction of the epoxide groups can lead to the formation of alcohols.
Substitution: The epoxide groups can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the epoxide groups under mild conditions.
Major Products Formed
Diols: Formed through oxidation of the epoxide groups.
Alcohols: Formed through reduction of the epoxide groups.
Substituted Products: Various substituted products can be formed depending on the nucleophile used in the substitution reactions.
Scientific Research Applications
Oxiranylmethyl alpha-oxiranyl-p-anisate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a cross-linking agent in biomaterials.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable linkages with various biomolecules.
Industry: Utilized in the production of advanced materials, including polymers and resins
Mechanism of Action
The mechanism of action of Oxiranylmethyl alpha-oxiranyl-p-anisate involves the reactivity of its epoxide groups. These groups can react with nucleophiles, leading to the formation of covalent bonds. This reactivity is harnessed in various applications, such as cross-linking in polymers and conjugation in drug delivery systems. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used .
Comparison with Similar Compounds
Similar Compounds
Bisphenol F diglycidyl ether: Similar in structure but with different substituents on the aromatic ring.
4-(Oxiran-2-ylmethoxy)aniline: Contains an aniline group instead of a benzoate group.
4-(Oxiran-2-ylmethoxy)benzoic acid: Similar structure but with a carboxylic acid group instead of an ester group .
Uniqueness
Oxiranylmethyl alpha-oxiranyl-p-anisate is unique due to its dual epoxide functionality, which provides versatility in chemical reactions and applications. This dual functionality allows for the formation of complex cross-linked structures, making it valuable in materials science and industrial applications .
Properties
CAS No. |
7042-93-5 |
|---|---|
Molecular Formula |
C13H14O5 |
Molecular Weight |
250.25 g/mol |
IUPAC Name |
oxiran-2-ylmethyl 4-(oxiran-2-ylmethoxy)benzoate |
InChI |
InChI=1S/C13H14O5/c14-13(18-8-12-7-17-12)9-1-3-10(4-2-9)15-5-11-6-16-11/h1-4,11-12H,5-8H2 |
InChI Key |
WTLNIWWRURSHGY-UHFFFAOYSA-N |
SMILES |
C1C(O1)COC2=CC=C(C=C2)C(=O)OCC3CO3 |
Canonical SMILES |
C1C(O1)COC2=CC=C(C=C2)C(=O)OCC3CO3 |
Key on ui other cas no. |
7042-93-5 |
Synonyms |
4-hydroxybenzoic acid diglycidyl ether HADE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















